Lansoprazole Thioxo Impurity

Übersicht

Beschreibung

Synthesis Analysis

During the bulk synthesis of Lansoprazole, five impurities have been observed: Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, Lansoprazole sulfide, Lansoprazole sulfone, and N-aralkyl Lansoprazole . The synthesis and characterization of these impurities have been described in the literature .Molecular Structure Analysis

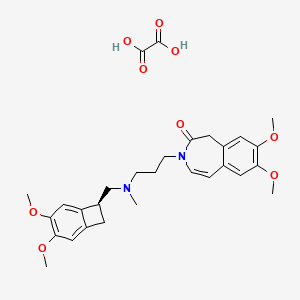

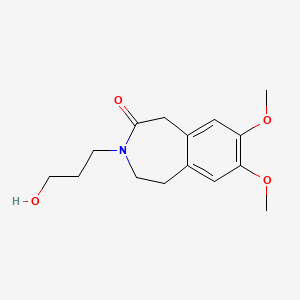

The molecular formula of Lansoprazole Thioxo Impurity is C14H9N3OS . The InChI and Canonical SMILES representations of its structure are also available .Chemical Reactions Analysis

Lansoprazole has been found to degrade significantly under acid and oxidative stress conditions . The degradation of Lansoprazole under different stress conditions (acidic, oxidative, basic, and neutral hydrolyses) has been studied .Wissenschaftliche Forschungsanwendungen

Isolation and Characterization in Thermal Stress Conditions : Lansoprazole degrades under thermal stress, leading to the formation of new degradation products including a novel impurity with a molecular weight of 164.04 and formula C8H8N2S (Battu & Pottabathini, 2014).

Identification of Synthetic Route Indicative Impurity : An unknown impurity in lansoprazole was identified as des-(trifluoroethoxy) lansoprazole, a principal synthetic route indicative impurity. This impurity was enriched and characterized using various analytical techniques (Srinivas et al., 2010).

Hydrolytic Degradation Study : A study on hydrolytic degradation of Lansoprazole in acidic and basic mediums found a new impurity with a higher molecular weight than Lansoprazole, identified as 7-(3-Methyl-4-(2,2,2-trifluoroethoxy) pyridin-2-yl)-7H-benzo[4,5]imidazo[2,1-b]benzo[4,5]imidazo[2,1-d][1,3,5]thiadiazine (Battu & Pottabathini, 2015).

Major Degradation Product Identification in Capsules : An unknown impurity was identified in Lansoprazole Delayed Release Capsule, characterized as 1H-benzimidazole-2-thiol using various analytical methods (Negi et al., 2010).

Synthesis and Characterization of Impurities : During the bulk synthesis of lansoprazole, five impurities were observed and characterized, including lansoprazole N-oxide, lansoprazole sulfone N-oxide, and others (Reddy et al., 2008).

Method Development for Estimation of Related Compounds : A study developed a method for the separation and quantification of related substances present with Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC) (Krishnamohan et al., 2012).

RP-HPLC Method Development for Estimation of Impurities : A rapid, specific RP-HPLC method was developed for the determination of Lansoprazole impurities in the drug substance, indicating the method's sensitivity and effectiveness for impurity analysis (Gholve et al., 2021).

Stability-Indicating UPLC Method for Estimation of Impurities : A novel method was developed for the determination of the assay and related substances of Lansoprazole in bulk drug and capsule dosage forms, proving the stability-indicating power of the method (Rao et al., 2012).

Impurities Analysis and Stability Study for Injection : A study focused on analyzing impurities and studying the stability of Lansoprazole for injection, employing HPLC and LC-MS methods (Mingjie et al., 2013).

Identification of Oxidative Degradation Products : High-resolution mass spectrometry was utilized to identify oxidative degradation impurities in lansoprazole, demonstrating the utility of HRMS in impurity analysis (Shandilya et al., 2017).

Wirkmechanismus

Target of Action

Lansoprazole Thioxo Impurity, also known as 1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid production, making them a crucial target for controlling acid secretion .

Mode of Action

As a proton pump inhibitor (PPI), Lansoprazole Thioxo Impurity works by inhibiting the acid pump activity at the final stage of the enzyme process . This action reduces the acid secretion of parietal cells . It is converted to active metabolites in the acid environment of these cells .

Biochemical Pathways

The inhibition of the gastric H,K-ATPase pumps by Lansoprazole Thioxo Impurity affects the biochemical pathway of gastric acid production . This leads to a decrease in gastric acid secretion, which can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Pharmacokinetics

Lansoprazole Thioxo Impurity is rapidly absorbed from a gastric acid-resistant formulation and is approximately 97% bound in human plasma . It is extensively metabolised following oral administration into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The result of Lansoprazole Thioxo Impurity’s action is a reduction in gastric acid secretion . This can lead to the healing of gastrointestinal ulcers, treatment of symptoms of GERD, eradication of Helicobacter pylori, and treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .

Action Environment

The action, efficacy, and stability of Lansoprazole Thioxo Impurity can be influenced by various environmental factors. Additionally, severe hepatic failure can cause a significant decrease in clearance and an increase in the area under the plasma concentration-time curve (AUC) and half-life of Lansoprazole Thioxo Impurity .

Eigenschaften

IUPAC Name |

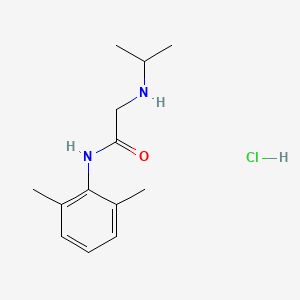

14-methyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2,4,6,8,11,14-hexaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3OS/c1-8-11(18)6-7-16-12(8)13(19)17-10-5-3-2-4-9(10)15-14(16)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLBEVJGIOARKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=S)N3C4=CC=CC=C4N=C3N2C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744151 | |

| Record name | 1-Methyl-12-sulfanylidenepyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246819-06-6 | |

| Record name | Lansoprazole thioxo impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246819066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-12-sulfanylidenepyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE THIOXO IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK6DL4EV9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)